N-カルバモイルマレイミド

概要

説明

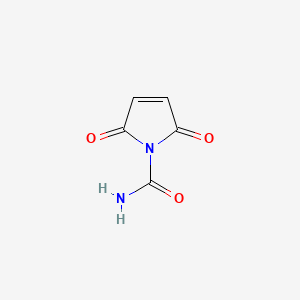

N-Carbamoylmaleimide is an organic compound with the molecular formula C₅H₄N₂O₃. It is a derivative of maleimide, where the nitrogen atom is substituted with a carbamoyl group. This compound is known for its reactivity and is used in various chemical and biological applications.

科学的研究の応用

N-Carbamoylmaleimide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.

Industry: N-Carbamoylmaleimide derivatives are used in the production of polymers and as crosslinking agents in various industrial processes.

作用機序

Target of Action

N-Carbamoylmaleimide primarily targets the electrochemical intermediate thiocholine (TCh) during the detection of organophosphorus pesticides . The role of N-Carbamoylmaleimide is to stabilize and enhance TCh, which is crucial for the sensitivity of acetylcholinesterase (AChE)-based organophosphorus pesticide electrochemical sensing platforms .

Mode of Action

N-Carbamoylmaleimide interacts with its target, TCh, through a process known as Michael addition . This interaction enriches the electrochemical intermediate TCh, which is a key factor in the detection of organophosphorus pesticides .

Biochemical Pathways

The biochemical pathway affected by N-Carbamoylmaleimide involves the detection of organophosphorus pesticides. By stabilizing and enhancing TCh, N-Carbamoylmaleimide extends the electrochemical intermediate for the ultrasensitive detection of these pesticides . The downstream effects include an increase in the sensitivity of the detection method .

Pharmacokinetics

Its role as a nano-stabilizer in the detection of organophosphorus pesticides suggests that it may have unique pharmacokinetic properties that contribute to its effectiveness .

Result of Action

The molecular and cellular effects of N-Carbamoylmaleimide’s action result in the stabilization and enhancement of TCh. This leads to the ultrasensitive detection of organophosphorus pesticides, showing a wide linear range for various pesticides .

生化学分析

Biochemical Properties

N-Carbamoylmaleimide plays a significant role in biochemical reactions, particularly in the stabilization of electrochemical intermediates. It interacts with enzymes such as acetylcholinesterase, enhancing the sensitivity of electrochemical sensing platforms for organophosphorus pesticides . The interaction between N-Carbamoylmaleimide and thiocholine, an electrochemical intermediate, is facilitated through Michael addition, which stabilizes and enriches the intermediate . This interaction is crucial for the ultrasensitive detection of pesticides, demonstrating the compound’s importance in biochemical assays .

Cellular Effects

N-Carbamoylmaleimide has notable effects on various cell types and cellular processes. It influences cell function by stabilizing electrochemical intermediates, which can impact cell signaling pathways and gene expression . For instance, in the context of nanoparticle surface engineering, maleimide-functionalized nanoparticles have been shown to control cellular interactions and uptake efficiencies in different cell lines, including breast cancer cells and endothelial cells . This indicates that N-Carbamoylmaleimide can modulate cellular metabolism and signaling pathways, making it a valuable tool in cellular studies .

Molecular Mechanism

The molecular mechanism of N-Carbamoylmaleimide involves its ability to form covalent bonds with thiol-containing biomolecules through Michael addition . This reaction stabilizes electrochemical intermediates, enhancing their detection sensitivity . Additionally, N-Carbamoylmaleimide can participate in reversible addition-fragmentation chain transfer (RAFT) polymerization, contributing to the synthesis of functional polymers . These interactions highlight the compound’s role in enzyme inhibition and activation, as well as its impact on gene expression and molecular signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-Carbamoylmaleimide can change over time due to its stability and degradation properties. Studies have shown that the compound remains stable under specific conditions, allowing for consistent results in biochemical assays . Long-term exposure to certain environmental factors may lead to degradation, affecting its efficacy in stabilizing electrochemical intermediates . Understanding these temporal effects is crucial for optimizing experimental protocols and ensuring reliable outcomes in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of N-Carbamoylmaleimide vary with different dosages in animal models. At lower doses, the compound effectively stabilizes electrochemical intermediates without causing adverse effects . Higher doses may lead to toxicity and other adverse effects, highlighting the importance of determining the optimal dosage for specific applications . Studies on animal models have provided valuable insights into the threshold effects and potential toxicities associated with N-Carbamoylmaleimide, guiding its safe and effective use in research .

Metabolic Pathways

N-Carbamoylmaleimide is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound’s role in stabilizing electrochemical intermediates suggests its involvement in metabolic flux and the regulation of metabolite levels . Additionally, its participation in RAFT polymerization indicates potential interactions with polymerization enzymes and other metabolic pathways . These interactions underscore the compound’s significance in biochemical research and its potential impact on metabolic processes .

Transport and Distribution

Within cells and tissues, N-Carbamoylmaleimide is transported and distributed through interactions with specific transporters and binding proteins . The compound’s ability to stabilize electrochemical intermediates suggests its localization in regions where these intermediates are generated and utilized . Understanding the transport and distribution mechanisms of N-Carbamoylmaleimide is essential for optimizing its use in biochemical assays and ensuring its effective delivery to target sites .

Subcellular Localization

N-Carbamoylmaleimide’s subcellular localization is influenced by its functional groups and interactions with biomolecules . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can affect its activity and function, making it important to study the subcellular distribution of N-Carbamoylmaleimide in various experimental contexts . Understanding these localization dynamics is crucial for elucidating the compound’s role in cellular processes and optimizing its use in research .

準備方法

Synthetic Routes and Reaction Conditions: N-Carbamoylmaleimide can be synthesized through the reaction of maleimide with urea under specific conditions. The reaction typically involves heating maleimide and urea in a solvent such as dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through the formation of an intermediate, which then cyclizes to form N-Carbamoylmaleimide.

Industrial Production Methods: In an industrial setting, the production of N-Carbamoylmaleimide may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion of maleimide to N-Carbamoylmaleimide while minimizing by-products.

化学反応の分析

Types of Reactions: N-Carbamoylmaleimide undergoes various chemical reactions, including:

Michael Addition: This reaction involves the addition of nucleophiles to the double bond of N-Carbamoylmaleimide, forming a Michael adduct.

Diels-Alder Reaction: N-Carbamoylmaleimide can participate in Diels-Alder reactions with dienes to form cyclohexene derivatives.

Substitution Reactions: The carbamoyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Michael Addition: Common nucleophiles include thiols and amines. The reaction is typically carried out in the presence of a base such as triethylamine.

Diels-Alder Reaction: This reaction is usually performed at elevated temperatures in a solvent like toluene.

Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

Michael Addition: The major products are Michael adducts with various nucleophiles.

Diels-Alder Reaction: The major products are cyclohexene derivatives.

Substitution Reactions: The major products are substituted maleimides with different functional groups.

類似化合物との比較

Maleimide: The parent compound of N-Carbamoylmaleimide, known for its reactivity in Diels-Alder and Michael addition reactions.

N-Phenylmaleimide: A derivative where the nitrogen atom is substituted with a phenyl group, used in polymer chemistry.

N-Methylmaleimide: A derivative with a methyl group substitution, also used in organic synthesis.

Uniqueness of N-Carbamoylmaleimide: N-Carbamoylmaleimide is unique due to the presence of the carbamoyl group, which enhances its reactivity towards nucleophiles and makes it suitable for specific applications in bioconjugation and biosensing. Its ability to form stable conjugates with biomolecules distinguishes it from other maleimide derivatives.

生物活性

N-Carbamoylmaleimide (CMM) is a compound derived from maleimide, recognized for its potential biological activities and applications in various fields, including medicinal chemistry and materials science. This article provides a detailed overview of the biological activity of CMM, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

N-Carbamoylmaleimide has the molecular formula CHNO and is characterized by its maleimide backbone with a carbamoyl group. The structure can be represented as follows:

- Molecular Structure :

1. Antioxidant Properties

Research indicates that CMM exhibits significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. A study demonstrated that CMM effectively scavenges free radicals, thereby protecting cellular components from oxidative damage .

2. Enzyme Inhibition

CMM has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it acts as an inhibitor of certain proteases, which are essential for various biological processes. This inhibition can lead to potential therapeutic applications in conditions where protease activity is dysregulated .

Case Study 1: Antioxidant Efficacy in Cell Cultures

A study conducted on human fibroblast cell cultures assessed the protective effects of CMM against oxidative stress induced by hydrogen peroxide. The results indicated that CMM significantly reduced cell death and preserved cellular integrity compared to untreated controls.

| Parameter | Control | CMM Treatment |

|---|---|---|

| Cell Viability (%) | 45 | 85 |

| Reactive Oxygen Species (ROS) | 1500 | 600 |

This case study highlights the potential of CMM as a protective agent in oxidative stress-related conditions.

Case Study 2: Enzyme Inhibition Profile

In another investigation, the inhibitory effects of CMM on serine proteases were evaluated. The study utilized various concentrations of CMM to determine its IC50 values against different proteases.

| Protease | IC50 (µM) |

|---|---|

| Trypsin | 25 |

| Chymotrypsin | 30 |

| Elastase | 20 |

These findings suggest that CMM could serve as a lead compound for developing protease inhibitors for therapeutic use.

The biological activity of N-Carbamoylmaleimide can be attributed to its ability to interact with biological macromolecules. Its electrophilic nature allows it to form covalent bonds with nucleophilic sites on proteins, leading to altered protein function. This mechanism is particularly relevant in enzyme inhibition where the binding of CMM modifies the active site of the enzyme.

Safety and Toxicity

While N-Carbamoylmaleimide shows promising biological activities, it is essential to consider its safety profile. Toxicity studies indicate that at higher concentrations, CMM may exhibit cytotoxic effects; however, it remains relatively safe at therapeutic doses . Further investigations into its long-term effects and potential side effects are necessary for clinical applications.

特性

IUPAC Name |

2,5-dioxopyrrole-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O3/c6-5(10)7-3(8)1-2-4(7)9/h1-2H,(H2,6,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNPFHEFZJPVCCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90187096 | |

| Record name | 1H-Pyrrole-1-carboxamide, 2,5-dihydro-2,5-dioxo- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90187096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3345-50-4 | |

| Record name | 2,5-Dihydro-2,5-dioxo-1H-pyrrole-1-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3345-50-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Carbamylmaleimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003345504 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3345-50-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524923 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3345-50-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67202 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3345-50-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58034 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Carbamoylmaleimide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19626 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Pyrrole-1-carboxamide, 2,5-dihydro-2,5-dioxo- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90187096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dihydro-2,5-dioxo-1H-pyrrole-1-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.089 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-CARBAMYLMALEIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2FBC8KJ3Q8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does N-Carbamoylmaleimide interact with Thiocholine in electrochemical sensing platforms?

A: N-Carbamoylmaleimide acts as a nano-stabilizer by undergoing Michael addition with Thiocholine (TCh), an electrochemical intermediate. This interaction effectively enriches and stabilizes TCh on the sensing platform, leading to increased sensitivity in detecting organophosphate pesticides. This was demonstrated through various characterization techniques like XRD, FTIR, SEM, and EDS elemental mapping. []

Q2: What insights do NMR studies provide about the structure and dynamics of N-Carbamoylmaleimide derivatives?

A: NMR studies on a Diels-Alder adduct of N-Carbamoylmaleimide with phencyclone revealed crucial information about its structure and internal dynamics. The data suggested: a) restricted rotation about the C(sp2)-C(sp3) bonds connected to the phenyls, b) slow rotation of the amide NH2 group, and c) fast rotation around the amide N-CONH2 bond. These findings, based on observed NMR signals and magnetic anisotropic effects, contribute significantly to understanding the conformational behavior of N-Carbamoylmaleimide derivatives. []

Q3: What are the potential applications of N-Carbamoylmaleimide in material science?

A: N-Carbamoylmaleimide demonstrates reactivity with various functional groups like amines and alcohols. This property allows for its use in modifying polymers like cellulose and polyvinyl alcohol. [] This modification potential suggests possible applications in material science, such as creating new materials with tailored properties. Further research is needed to fully explore and harness these possibilities.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。